molecular formula C12H14ClF4N B2920578 4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride CAS No. 1004619-25-3

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride

Cat. No.: B2920578
CAS No.: 1004619-25-3
M. Wt: 283.69
InChI Key: RSQYTISYSSVULH-UHFFFAOYSA-N
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Description

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride is a fluorinated organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl group. This is often achieved through the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials with unique properties.

Biology: In biological research, 4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: This compound has potential applications in the pharmaceutical industry. It can serve as a precursor for the synthesis of drugs that target specific diseases. Its fluorinated structure may enhance the bioavailability and stability of these drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Fluoro-4-(phenyl)piperidine hydrochloride

  • 4-(Trifluoromethyl)phenylpiperidine hydrochloride

  • 4-Fluoro-4-(4-methylphenyl)piperidine hydrochloride

Uniqueness: 4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Properties

IUPAC Name

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4N.ClH/c13-11(5-7-17-8-6-11)9-1-3-10(4-2-9)12(14,15)16;/h1-4,17H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQYTISYSSVULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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